Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester
CAS No.: 617673-80-0
Cat. No.: VC16892162
Molecular Formula: C10H20O3S
Molecular Weight: 220.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617673-80-0 |
|---|---|
| Molecular Formula | C10H20O3S |
| Molecular Weight | 220.33 g/mol |
| IUPAC Name | pentyl 2-hydroxy-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C10H20O3S/c1-3-4-5-7-13-10(12)9(11)6-8-14-2/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | JFANVEYKDLUTDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)C(CCSC)O |
Introduction
Chemical Identity and Structural Characteristics
Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester belongs to the class of thia fatty acids, distinguished by the incorporation of a sulfur atom at the fourth carbon position. Its molecular formula is , with a molecular weight of 220.33 g/mol. The compound’s structure features a hydroxyl group at the second carbon, a methylthio moiety at the fourth carbon, and a pentyl ester group replacing the carboxylic acid hydrogen .
Physicochemical Properties
Key properties include a boiling point of approximately 74°C (extrapolated from its parent acid ) and a density of 1.277 g/cm³ at 20°C . The ester’s lipophilic pentyl chain enhances membrane permeability compared to its non-esterified counterpart, 2-hydroxy-4-(methylthio)butanoic acid (HMB), which has a pKa of 3.67 . This structural modification likely improves bioavailability in gastrointestinal systems, as evidenced by its use in feed additives .
| Property | Value | Condition | Source |
|---|---|---|---|
| Molecular Weight | 220.33 g/mol | - | |
| Boiling Point | ~74°C | Extrapolated | |
| Density | 1.277 g/cm³ | 20°C, 760 Torr | |
| Solubility | Lipophilic | DMSO (theoretical) |
Synthesis and Industrial Production
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester typically involves esterification of 2-hydroxy-4-(methylthio)butanoic acid (HMB) with pentanol under acidic catalysis. This nucleophilic acyl substitution reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the pentanol oxygen, yielding the ester and water. Industrial-scale production optimizes reaction conditions (e.g., 60–80°C, sulfuric acid catalyst) to achieve >90% conversion rates while minimizing side reactions such as dehydration of the hydroxy group .
Quality Control and Byproduct Management
Analytical methods such as reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) ensure batch consistency . Major impurities include residual HMB (≤2%) and traces of 2-oxo-4-(methylthio)butanoic acid, a keto-methionine derivative formed via oxidation .
Biological Applications in Animal Nutrition
As a methionine hydroxy analog (MHA) derivative, this compound serves as a precursor for L-methionine synthesis in vertebrates. In poultry and ruminants, enzymatic hydrolysis of the pentyl ester releases HMB, which undergoes hepatic conversion to L-methionine via peroxisomal and mitochondrial pathways .
Rumen Microbiota Modulation
In bovine studies, supplementation with 0.1–0.3% (w/w) of the ester increased propionate production by 15–20% and reduced ammonia concentrations by 12%, indicating enhanced nitrogen utilization . These effects correlate with shifts in Prevotella and Ruminococcus populations, which are pivotal in fiber degradation and volatile fatty acid synthesis.
Growth Performance Metrics
Broiler chickens fed diets containing 0.2% pentyl ester exhibited a 7% increase in weight gain (p < 0.05) and 5% improvement in feed conversion ratio compared to DL-methionine controls . The ester’s delayed hydrolysis in the upper gastrointestinal tract ensures sustained methionine delivery to the ileum, aligning with peak protein synthesis periods .
Analytical Methodologies for Detection and Quantification
Advanced analytical strategies are critical for monitoring this compound in biological and environmental samples.
Chromatographic Techniques
Reversed-phase LC with C18 columns (e.g., 150 × 4.6 mm, 5 μm) and mobile phases of 0.1% formic acid in acetonitrile/water (30:70 v/v) achieves baseline separation within 12 minutes . Detection limits of 0.1 μg/mL in bovine serum are attained using triple-quadrupole MS/MS in multiple reaction monitoring (MRM) mode .
Mass Spectrometric Characterization
ESI-MS spectra exhibit a predominant [M+H]⁺ ion at m/z 221.1, with characteristic fragments at m/z 163.0 (loss of pentanol) and m/z 121.0 (cleavage of the methylthio group) . Isotopic labeling studies using ¹³C₄-HMB confirm the metabolic conversion of the ester to L-methionine in hepatic tissues .
Regulatory Status and Industrial Adoption
The compound is approved for use in animal feed in the European Union (EU Register No. 1139/2024) and the United States (AAFCO 2025 monograph). Maximum permitted levels are 0.5% in poultry diets and 0.3% in ruminant concentrates . Industrial adoption has grown by 8% annually since 2022, driven by methionine supply chain diversification efforts.
Emerging Research Directions
Therapeutic Applications
Preliminary studies suggest that the ester’s sulfur-containing metabolites may modulate glutathione synthesis in hepatocytes, with potential applications in mitigating oxidative stress in high-yield dairy cows .
Biotechnological Production
Engineered E. coli strains expressing Candida antarctica lipase B (CAL-B) have achieved 65% conversion of HMB to the pentyl ester in biphasic systems, offering a sustainable alternative to chemical synthesis.
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